molecular formula C13H17N B14611948 (4-Pentylphenyl)acetonitrile CAS No. 60982-71-0

(4-Pentylphenyl)acetonitrile

Cat. No.: B14611948
CAS No.: 60982-71-0
M. Wt: 187.28 g/mol
InChI Key: VIHLCKLXWFKRFE-UHFFFAOYSA-N
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Description

(4-Pentylphenyl)acetonitrile is an organic compound with the molecular formula C13H17N It is characterized by a phenyl ring substituted with a pentyl group at the para position and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Pentylphenyl)acetonitrile typically involves the reaction of 4-pentylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (4-Pentylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in DMSO under reflux conditions.

Major Products:

    Oxidation: 4-Pentylbenzoic acid.

    Reduction: 4-Pentylphenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Pentylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Pentylphenyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The phenyl ring and pentyl group contribute to the compound’s hydrophobic interactions, influencing its binding affinity to specific targets.

Comparison with Similar Compounds

    Benzyl cyanide: Similar structure but lacks the pentyl group.

    Phenylacetonitrile: Similar structure but lacks the pentyl group.

    4-Hydroxyphenylacetonitrile: Similar structure but has a hydroxyl group instead of a pentyl group.

Uniqueness: (4-Pentylphenyl)acetonitrile is unique due to the presence of the pentyl group, which enhances its hydrophobicity and potentially alters its reactivity and binding properties compared to other similar compounds.

Properties

CAS No.

60982-71-0

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-(4-pentylphenyl)acetonitrile

InChI

InChI=1S/C13H17N/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h6-9H,2-5,10H2,1H3

InChI Key

VIHLCKLXWFKRFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)CC#N

Origin of Product

United States

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